molecular formula C17H13BrN2O3 B11704230 N-(4-bromophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide

N-(4-bromophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide

Cat. No.: B11704230
M. Wt: 373.2 g/mol
InChI Key: JONPEEDUAIRZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide is a substituted acetamide derivative featuring a 4-bromophenyl group and a 1,3-dioxoisoindol-2-ylmethyl moiety. The 4-bromophenyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and role in enhancing binding affinity. The 1,3-dioxoisoindole substituent introduces a rigid, planar heterocyclic system, which may influence molecular conformation, crystallinity, and intermolecular interactions.

Properties

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

N-(4-bromophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide

InChI

InChI=1S/C17H13BrN2O3/c1-11(21)19(13-8-6-12(18)7-9-13)10-20-16(22)14-4-2-3-5-15(14)17(20)23/h2-9H,10H2,1H3

InChI Key

JONPEEDUAIRZTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide is a synthetic compound with significant potential in pharmaceutical applications. Its unique structure allows it to interact with various biological targets, leading to diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C18H16BrN2O3
  • Molecular Weight: 368.24 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: BrC1=CC=C(C=C1)N(C(=O)C(C)C(=O)N2C(=O)C3=CC=CC=C3C2=O)C(=O)C

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, which blocks substrate access. This mechanism is crucial in modulating biochemical pathways related to inflammation and cancer progression.
  • Receptor Modulation: It may also interact with cellular receptors, affecting signal transduction pathways that influence cell proliferation, apoptosis, and immune responses.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits potential anti-inflammatory effects. The presence of the bromophenyl group enhances its reactivity and may contribute to its ability to modulate inflammatory pathways.

Anticancer Activity

Research indicates that this compound may have anticancer properties. It has shown promising results in inhibiting tumor growth in various cancer models by targeting specific pathways involved in cell division and survival.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionBinding to active sites of specific enzymes

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6. The compound was administered at varying doses, showing a dose-dependent response in inflammatory inhibition.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. The mechanism involved the modulation of the PI3K/Akt signaling pathway, which is critical for cell survival. In vivo experiments further confirmed these findings with tumor xenografts showing reduced growth rates upon treatment with the compound.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Preliminary studies suggest that N-(4-bromophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide exhibits significant anticancer properties. It has shown potential in inhibiting cancer cell proliferation in various in vitro studies. For instance, compounds with similar structural motifs have been reported to inhibit estrogen receptor-positive breast cancer cell lines (MCF7) effectively .
  • Anti-inflammatory Effects :
    • The compound may also possess anti-inflammatory properties, potentially modulating pathways involved in inflammation. Its ability to inhibit specific enzymes related to inflammatory processes has been documented, indicating a mechanism that could be leveraged for therapeutic applications .
  • Enzyme Inhibition :
    • This compound interacts with various enzymes, including monoamine oxidase. This interaction can influence neurotransmitter levels, which is critical for conditions like depression and anxiety disorders .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of Isoindole Moiety :
    • The synthesis often begins with the preparation of the isoindole derivative through cyclization reactions involving appropriate precursors.
  • Bromination :
    • The introduction of the bromophenyl group is achieved through bromination reactions that selectively modify the aromatic ring.
  • Acetamide Formation :
    • Finally, acetamide formation is performed by reacting the isoindole derivative with acetic anhydride or acetyl chloride under controlled conditions to yield the final product.

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Anticancer Studies :
    • Research has demonstrated that derivatives of isoindole compounds exhibit cytotoxicity against various cancer cell lines. Notably, studies utilizing sulforhodamine B assays have indicated that specific derivatives show promising growth inhibition percentages against breast cancer cells .
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to explore the binding interactions between these compounds and their target enzymes or receptors. Such studies provide insights into how structural modifications can enhance biological activity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Structural Features

N-(4-Bromophenyl)acetamide Derivatives
  • Simpler Analogues: N-(4-Bromophenyl)acetamide () crystallizes in a monoclinic system (space group P2₁/c) with N–H···O hydrogen bonds forming chains along [010]. Its orthorhombic polymorph (Pna2₁) lacks reported hydrogen atom coordinates, highlighting polymorphism-dependent structural variations . 2-Bromo-N-(4-bromophenyl)acetamide () adopts an antiperpendicular conformation between the N–H bond and C=O/C–Br bonds, similar to chlorinated analogues. This conformation stabilizes the crystal lattice via N–H···O and C–H···Br interactions .
  • Target Compound :
    The 1,3-dioxoisoindole group introduces steric bulk and additional hydrogen-bonding acceptors (two carbonyl groups). This likely increases dihedral angles between aromatic rings compared to simpler derivatives, reducing molecular planarity and altering packing motifs.

Heterocyclic-Substituted Analogues
  • Compound 11g (): (E)-N-(4-bromophenyl)acetamide with an indole-carbohydrazide-triazole-phenoxy substituent. The indole and triazole groups contribute to π-π stacking and hydrogen bonding, enhancing α-glucosidase inhibitory activity (IC₅₀ = 12.3 µM) .
  • AMC3 (): N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide. The pyridinone moiety increases solubility and modulates FPRs (formyl peptide receptors), demonstrating anti-inflammatory activity .

Hydrogen Bonding and Crystal Packing

Compound Hydrogen Bonds Dihedral Angles (°) Crystal System Reference
N-(4-Bromophenyl)acetamide N–H···O chains along [010] N/A Monoclinic (P2₁/c)
2-Bromo-N-(4-BrPh)acetamide N–H···O, C–H···Br Antiperpendicular conformation Monoclinic
Compound 11g N–H···O, C–H···π (indole) 61.44 (phenyl vs. indole) Not reported
AMC3 N–H···O, C–H···O (pyridinone) 66.4 (phenyl vs. pyridinone) Not reported
  • Target Compound : Expected to exhibit N–H···O bonds from the acetamide group and additional C–H···O interactions from the dioxoisoindole carbonyls. Dihedral angles between the 4-bromophenyl and dioxoisoindole rings are likely >70°, similar to AMC3 .

Q & A

Q. What are the standard synthetic routes for N-(4-bromophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 4-bromoaniline with acetic anhydride under reflux to form N-(4-bromophenyl)acetamide .
  • Step 2 : Introduce the 1,3-dioxoisoindole moiety via alkylation or coupling reactions. A common approach involves using N-hydroxymethylphthalimide (generated from phthalic anhydride and formaldehyde) under acidic or basic conditions, followed by reaction with the intermediate acetamide derivative .
  • Characterization : Confirm purity via HPLC and structure via 1H^1H/13C^{13}C-NMR, IR (e.g., C=O stretch at ~1700 cm1^{-1}), and mass spectrometry .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 298 K .
  • Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination .
  • Refinement : Iterative refinement with SHELXL, optimizing parameters like displacement factors (ADPs) and hydrogen bonding networks. Hydrogen atoms are placed geometrically or located via Fourier difference maps .
  • Validation : Check geometric parameters (e.g., C–C bond lengths: 1.50–1.54 Å) against standard ranges .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H-NMR signals for the phthalimide group appear as a singlet at δ ~7.80–7.90 ppm (aromatic protons), while the acetamide methyl group resonates at δ ~2.10 ppm .
  • IR : Confirm carbonyl groups (C=O) at ~1700–1750 cm1^{-1} (phthalimide and acetamide) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+^+ at m/z 399.0 for C17_{17}H13_{13}BrN2_2O3_3) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

The crystal structure is stabilized by:

  • N–H⋯O Hydrogen Bonds : Between the acetamide NH and phthalimide carbonyl oxygen, forming 1D chains along the [010] direction .
  • C–H⋯π Interactions : Weak interactions between aromatic C–H groups and adjacent phenyl rings (distance: ~3.5–3.9 Å), contributing to layered packing .
  • Van der Waals Forces : Dominant in hydrophobic regions, affecting melting points and solubility .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

  • Experimental Design : Standardize assay conditions (e.g., MIC testing at pH 7.0, 37°C, using Staphylococcus aureus ATCC 25923) to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare substituent effects. For example, replacing the 4-bromophenyl group with 4-chlorophenyl may alter lipophilicity (logP) and membrane permeability .
  • Data Validation : Use positive controls (e.g., ciprofloxacin) and replicate experiments in triplicate. Cross-validate with computational docking studies (e.g., AutoDock Vina) to assess target binding (e.g., bacterial DNA gyrase) .

Q. What strategies are recommended for analyzing polymorphism in this compound?

  • Screening : Recrystallize from solvents of varying polarity (e.g., ethanol, DMF, acetonitrile) to isolate polymorphs .
  • Thermal Analysis : Use DSC/TGA to identify phase transitions (e.g., endothermic peaks at ~220°C for Form I vs. ~235°C for Form II) .
  • SCXRD Comparison : Contrast unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding motifs .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to locate electrophilic sites (e.g., phthalimide carbonyl carbons with high partial positive charge) .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict electron transfer tendencies. A smaller gap (<5 eV) suggests higher reactivity toward nucleophiles like amines .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.